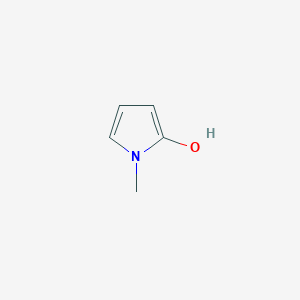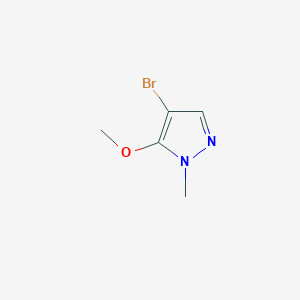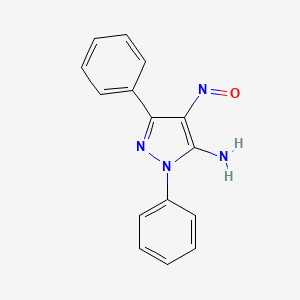
4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties due to its amphoteric nature . Pyrazole has been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyrazole is a 5-membered planar ring, which is soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A study by Shaabani et al. (2009) discusses the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using a one-pot four-component reaction. This reaction involves the use of 1,3-diphenyl-1H-pyrazol-5-amine and produces new derivatives under mild conditions with good yields at ambient temperature (Shaabani et al., 2009).
Amination of Nitroazoles
Zhao et al. (2014) explored the amination of nitroazoles, including 3,5-dinitro-1H-pyrazole. Their study compared the structural and energetic properties of C-aminated and N-aminated products, providing insights into the impact of these substituents on properties like density, stability, and detonation performance (Zhao et al., 2014).
Antimicrobial and Radical Scavenging Activities
Şener et al. (2017) synthesized diazo dyes derived from pyrazolo[1,5-a]pyrimidine, including derivatives of 5-amino-3-methyl-4-phenylazo-1H-pyrazole. These compounds were studied for their solvatochromic properties, antimicrobial activities, and radical scavenging activities, showing potential as both dyes and biologically active agents (Şener et al., 2017).
Biological Activity and Potential Applications
Carcinogenic Effects
Kumarasamy et al. (2012) synthesized a series of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives and evaluated their carcinogenic effects. The study provides a structure-activity relationship (SAR) that could guide further investigations into the biological activity of related compounds (Kumarasamy et al., 2012).
Synthesis and Biological Activity of Pyrazoles
Braibante et al. (2007) reported the efficient synthesis of various 1H-pyrazole derivatives, including 1,5-diphenyl-1H-pyrazol-3-amines. These compounds were tested for their antimicrobial activity, demonstrating their potential in medical and pharmaceutical research (Braibante et al., 2007).
Multiple Biological Active Pyrazoles
Burgart et al. (2020) synthesized 4-nitroso-3-trifluoromethyl-5-alkyl[(het)aryl]pyrazoles and evaluated their tuberculostatic, antibacterial, antimycotic, antioxidant, cytotoxic, analgesic, and anti-inflammatory activities. This comprehensive study shows the broad spectrum of biological activities associated with these compounds (Burgart et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-nitroso-2,5-diphenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-14(18-20)13(11-7-3-1-4-8-11)17-19(15)12-9-5-2-6-10-12/h1-10H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKUYVVNHSWUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2N=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617992 | |
| Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90012-56-9 | |
| Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3058466.png)

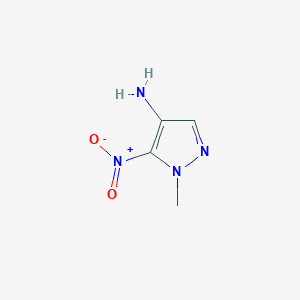



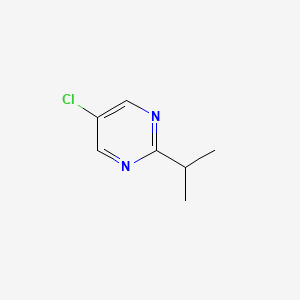
![1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B3058478.png)

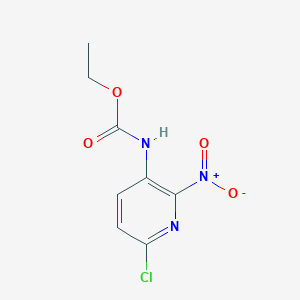
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B3058483.png)
